Azido-PEG8-CH2CO2-PFP

Description

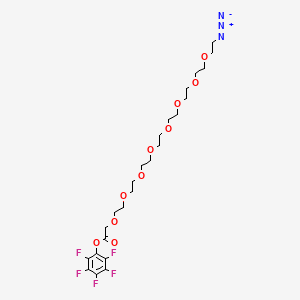

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F5N3O10/c25-19-20(26)22(28)24(23(29)21(19)27)42-18(33)17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-36-6-5-35-4-3-34-2-1-31-32-30/h1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMBOXHJXUFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F5N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121296 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182601-80-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Bifunctional Linkers in Bio Conjugation

Bioconjugation involves the covalent joining of two or more molecules, where at least one is a biomolecule like a protein or nucleic acid. ub.eduspirochem.com Bifunctional linkers, also known as crosslinkers, are the central components that facilitate this connection. These linkers possess two reactive ends capable of forming stable bonds with specific functional groups on the target molecules. ub.edu

There are two primary categories of bifunctional linkers:

Homobifunctional Linkers : These possess two identical reactive groups and are used to connect molecules with the same type of functional group, such as two amines. ub.edu A major drawback of this approach is the potential for unwanted polymerization and intramolecular crosslinking. ub.edu

Heterobifunctional Linkers : These contain two different reactive groups, allowing for the sequential and controlled conjugation of molecules with distinct functionalities (e.g., an amine and a thiol). ub.edu This stepwise reaction capability offers greater control and minimizes undesirable side reactions, making them highly valuable in creating well-defined bioconjugates. rsc.org Azido-PEG8-CH2CO2-PFP is a prime example of a heterobifunctional linker, designed to connect an amine-containing molecule to an alkyne-containing molecule. broadpharm.com

The linker itself is not merely a passive connector; its chemical structure, length, and flexibility are critical determinants of the final conjugate's properties, including its stability, solubility, and biological activity.

Strategic Design Principles of Polyethylene Glycol Peg Based Linkers in Modern Chemical Synthesis

Polyethylene (B3416737) glycol (PEG) is a polymer of ethylene (B1197577) glycol, and its incorporation into linker design is a widely adopted strategy in bioconjugation and drug delivery. biochempeg.comcncb.ac.cn PEG linkers are valued for several key properties that enhance the performance of the resulting conjugates.

Key Design Principles and Advantages:

Biocompatibility and Reduced Immunogenicity : PEG is non-toxic, biocompatible, and generally does not elicit an immune response. biochempeg.com This "stealth" property can extend the circulation half-life of therapeutic molecules in the body by reducing renal clearance and enzymatic degradation. biochempeg.com

Steric Hindrance and Flexibility : The flexible PEG chain provides spatial separation between the conjugated molecules. This can prevent steric hindrance, preserving the biological activity of proteins or antibodies after conjugation.

Monodispersity vs. Polydispersity : PEG linkers can be either monodisperse or polydisperse. biochempeg.com Polydisperse PEGs have a range of molecular weights, whereas monodisperse PEGs, like the PEG8 in Azido-PEG8-CH2CO2-PFP, have a precisely defined structure and molecular weight. broadpharm.combiochempeg.com This uniformity is crucial for producing homogenous conjugates with consistent and predictable properties, a key requirement for therapeutic applications like antibody-drug conjugates (ADCs). nih.govbiochempeg.com

The selection of PEG length is a critical design parameter; longer PEG chains generally provide greater solubility and steric shielding, while shorter chains offer more compact constructs. broadpharm.combroadpharm.com

Significance of Azide and Pentafluorophenyl Ester Pfp Functionalities in Orthogonal Chemistry

Orthogonal chemistry refers to the use of reaction pairs that proceed with high efficiency and selectivity in the presence of other functional groups, without interfering with them. nih.gov The azide (B81097) and PFP ester groups of Azido-PEG8-CH2CO2-PFP are quintessential examples of orthogonal reactive handles. broadpharm.comnih.gov

Azide (N3) Group for Click Chemistry : The azide functionality is a key component in "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. axispharm.com The azide group can react with molecules containing an alkyne group through several mechanisms:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient reaction that forms a stable triazole linkage. nih.govmedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction occurs between an azide and a strained alkyne (like DBCO or BCN) without the need for a copper catalyst, which can be toxic to cells. medchemexpress.com This makes SPAAC particularly suitable for applications in living systems.

Pentafluorophenyl (PFP) Ester for Amine Acylation : The PFP ester is an activated ester that reacts efficiently with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a highly stable amide bond. broadpharm.comaxispharm.com PFP esters offer distinct advantages over other amine-reactive groups like N-hydroxysuccinimide (NHS) esters. rsc.org Specifically, PFP esters are significantly less susceptible to hydrolysis in aqueous environments, providing a longer reaction window and potentially higher conjugation yields. axispharm.comrsc.orgsmolecule.com The five electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating the reaction with amines under mild conditions.

The orthogonal nature of the azide and PFP ester allows for a two-step conjugation strategy. For instance, a protein can first be reacted with the PFP ester end of the linker, and the resulting azide-functionalized protein can then be "clicked" onto a second molecule containing an alkyne. nih.govnih.gov

Overview of Research Paradigms Utilizing Azido Peg8 Ch2co2 Pfp

Established Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that relies on the principles of PEG chemistry and the strategic introduction of orthogonal functional groups. The general approach involves the synthesis of a key intermediate, Azido-PEG8-CH2CO2H (Azido-PEG8-carboxymethyl acid), followed by the activation of the carboxylic acid group as a PFP ester.

Multi-step Synthetic Approaches and Reaction Optimization

The construction of the Azido-PEG8-CH2CO2H precursor typically starts from a commercially available, monodisperse PEG diol. A general synthetic sequence is outlined below:

Monofunctionalization of PEG Diol: The synthesis often commences with the protection of one hydroxyl group of a discrete PEG8 diol to allow for selective modification of the other terminus.

Introduction of the Azide Moiety: The free hydroxyl group is typically converted to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base. mdpi.comrsc.org Subsequent nucleophilic substitution with sodium azide (NaN3) introduces the azide functionality. mdpi.com Optimization of this step involves controlling the reaction time and temperature to ensure complete conversion without side reactions.

Deprotection and Carboxymethylation: The protected hydroxyl group is then deprotected to reveal the terminal alcohol. This is followed by carboxymethylation, where the hydroxyl group is reacted with a reagent like sodium chloroacetate (B1199739) under basic conditions to introduce the carboxymethyl group (-CH2CO2H).

Activation to PFP Ester: The final step is the conversion of the carboxylic acid to the highly reactive PFP ester. broadpharm.combroadpharm.com This is commonly achieved by reacting the Azido-PEG8-CH2CO2H with pentafluorophenol (B44920) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.net The PFP ester is favored over other activated esters, like N-hydroxysuccinimide (NHS) esters, due to its enhanced stability towards hydrolysis, leading to more efficient conjugation reactions. broadpharm.combroadpharm.com

Reaction conditions for the final PFP ester formation are critical. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). broadpharm.comresearchgate.net The choice of solvent and coupling agent, as well as the reaction temperature and time, are optimized to maximize the yield and purity of the final product.

Precursor Design and Derivatization Strategies

The design of precursors for this compound synthesis is centered around achieving a monodisperse final product with orthogonal functionalities. The key precursor is Azido-PEG8-CH2CO2H. lumiprobe.combiochempeg.com The synthesis of this precursor can be approached in several ways, often starting from heterobifunctional PEG derivatives.

One common strategy involves starting with a PEG molecule that already contains a protected amine and a hydroxyl group. The hydroxyl group can be converted to an azide, and the protected amine can be deprotected and subsequently modified to a carboxylic acid. Alternatively, a more direct route involves the use of α-azido-ω-hydroxyl PEG as a starting material. mdpi.comresearchgate.net This precursor can then be carboxymethylated at the hydroxyl terminus.

A variety of derivatization strategies exist for introducing the azide and carboxylic acid functionalities onto a PEG backbone. nih.govnih.govacs.org For instance, ring-opening polymerization of ethylene (B1197577) oxide can be initiated with an azide-containing alcohol to produce an azido-PEG-alcohol, which can then be further functionalized. nih.govacs.org

| Precursor | Functional Groups | Role in Synthesis |

| HO-PEG8-OH | Diol | Starting material for sequential functionalization. |

| TsO-PEG8-OH | Monotosylate | Intermediate for azide introduction. |

| N3-PEG8-OH | Azido-alcohol | Precursor for carboxymethylation. |

| N3-PEG8-CH2CO2H | Azido-acid | Immediate precursor for PFP esterification. lumiprobe.combiochempeg.com |

| Pentafluorophenol | Phenol | Reagent for forming the active PFP ester. researchgate.net |

| DCC/DIC | Carbodiimide | Coupling agent for esterification. researchgate.net |

Advanced Purification Techniques for Monodisperse PEG-based Linkers

A significant challenge in the synthesis of monodisperse PEG linkers like this compound is the removal of closely related impurities, such as PEGs with different numbers of ethylene glycol units or incompletely reacted intermediates. biochempeg.com Achieving high purity (typically >95%) is crucial for its application in precise bioconjugation. medkoo.com

Advanced purification techniques are therefore essential. These include:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating monodisperse PEGs based on their slight differences in hydrophobicity. rsc.org This method can effectively remove byproducts and unreacted starting materials.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, which is useful for removing oligomeric impurities or unreacted smaller reagents.

Column Chromatography: Traditional silica (B1680970) gel chromatography can be employed, though the polar nature of PEGs can make separation challenging. Optimization of the solvent system is key to achieving good resolution.

Precipitation and Magnetic Decantation: For PEGylated nanoparticles, a method of iterated solvent precipitation and magnetic extraction has been shown to be effective for purification. acs.org

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired purity of the final this compound product.

Considerations for Scalable Synthesis in Research Applications

The demand for well-defined PEG linkers in research has driven the need for scalable synthetic methods. acs.org Transitioning from laboratory-scale synthesis to larger-scale production for research applications presents several challenges. researchgate.net

Key considerations for scalable synthesis include:

Chromatography-Free Purification: Chromatographic methods, while effective, are often not practical for large-scale production. Developing synthetic routes that minimize byproducts and allow for purification by crystallization or extraction is highly desirable. rsc.org

Flow Chemistry: Continuous flow processes, where reagents are pumped through reactors containing immobilized catalysts or reagents, offer a promising approach for the scalable and automated synthesis of complex molecules. syrris.jp This methodology can improve reaction control, reduce reaction times, and simplify purification.

Cost-Effectiveness: The cost of starting materials and reagents is a significant factor in scalable synthesis. The use of readily available and inexpensive starting materials is preferred. nih.gov

Azide Reactivity in Click Chemistry Regimes

The azide functional group is a cornerstone of click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. biochempeg.com The azide moiety in this compound can undergo several types of ligation reactions, with the most prominent being cycloaddition reactions with alkynes and the Staudinger ligation with phosphines. broadpharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. nih.govorganic-chemistry.org This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The uncatalyzed reaction requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, whereas CuAAC proceeds at room temperature and is highly regioselective for the 1,4-isomer. nih.govnih.gov

The mechanism of CuAAC is generally understood to be a stepwise process involving copper(I) acetylide intermediates. nih.gov While some studies suggest a concerted cycloaddition mechanism, particularly with dicopper complexes, the stepwise pathway is more widely accepted. acs.orguio.no The catalytic cycle is thought to involve the following key steps:

Formation of a Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) catalyst to form a copper acetylide complex. The coordination of copper(I) to the alkyne increases the acidity of the terminal proton, facilitating this step. nih.gov

Coordination of the Azide: The azide then coordinates to the copper acetylide complex. acs.org

Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate, followed by ring contraction and tautomerization, leads to the triazole product. nih.gov Alternatively, a concerted [3+2] cycloaddition may occur. uio.no

Protonolysis: The final step involves protonolysis to release the triazole product and regenerate the copper(I) catalyst. acs.org

The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of alkynes, but the use of reducing agents like sodium ascorbate (B8700270) can mitigate this side reaction. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (DBCO, BCN)

To circumvent the cytotoxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. thieme-connect.de This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN), which react with azides in a catalyst-free [3+2] Huisgen dipolar cycloaddition. thieme-connect.denih.gov The high ring strain of the cyclooctyne (B158145) provides the necessary activation energy for the reaction to proceed under physiological conditions. nih.gov

The reactivity of different cyclooctynes can vary. For instance, the reaction of benzyl (B1604629) azide is approximately 3.4 times faster with DBCO than with BCN. nih.gov However, the electronic nature of the azide can influence this trend. With electron-poor aromatic azides, the reaction with BCN can be significantly faster than with DBCO, suggesting a possible inverse-electron-demand mechanism for BCN. nih.gov Steric factors also play a role; the less sterically hindered BCN can react with bulky tertiary azides where the more hindered DBCO shows no reaction. researchgate.net

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| DBCO | Benzyl azide | 0.24 nih.gov |

| BCN | Benzyl azide | 0.07 nih.gov |

Alternative Azide Reactivity Profiles (e.g., Staudinger Ligation)

Beyond cycloaddition reactions, the azide group can participate in the Staudinger ligation. This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine, to form an aza-ylide intermediate. thermofisher.comsigmaaldrich.com In the presence of an appropriately positioned electrophilic trap (e.g., a methyl ester ortho to the phosphorus), this intermediate rearranges to form a stable amide bond. sigmaaldrich.com If no trap is present, the aza-ylide can be hydrolyzed to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org

Pentafluorophenyl (PFP) Ester Reactivity with Nucleophiles

The pentafluorophenyl (PFP) ester is an activated ester that readily reacts with nucleophiles, most notably primary amines, to form stable amide bonds. precisepeg.com This reactivity makes it a valuable functional group for bioconjugation, particularly for labeling proteins and other amine-containing biomolecules. precisepeg.com

Reaction Kinetics and Mechanisms with Primary Amines

The reaction of PFP esters with primary amines proceeds via a nucleophilic acyl substitution mechanism. rsc.org The highly electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The pentafluorophenol leaving group is a relatively weak nucleophile, which helps to prevent side reactions. thieme-connect.com

The kinetics of this reaction are influenced by pH, with higher pH generally leading to faster reaction rates due to the increased nucleophilicity of the deprotonated amine. However, this must be balanced against the potential for hydrolysis of the PFP ester at elevated pH. nih.gov The reaction is typically carried out in a pH range of 6.5 to 8.5.

Comparative Analysis of PFP Ester Versus N-Hydroxysuccinimide (NHS) Ester Reactivity and Stability

PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive reagents.

Reactivity: Both PFP and NHS esters react efficiently with primary amines. precisepeg.com Some studies suggest that PFP esters can be more reactive than NHS esters in certain contexts. thieme-connect.com For example, in the context of antibody-fluorophore conjugates, replacing an NHS ester with a PFP ester dramatically increased the light-chain specificity of labeling. nih.gov

Stability: A key advantage of PFP esters is their enhanced stability towards hydrolysis compared to NHS esters, particularly in aqueous solutions and at higher pH. precisepeg.comnih.govresearchgate.net This increased stability allows for more efficient conjugation reactions and a wider window for reaction conditions. precisepeg.com

Table 2: Hydrolytic Stability of Activated Esters

| Activated Ester | Relative Hydrolytic Stability |

|---|---|

| NHS Ester | Less Stable nih.gov |

| TFP Ester | More Stable than NHS nih.gov |

TFP (Tetrafluorophenyl) ester is included for comparison.

The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than the N-hydroxysuccinimide byproduct from NHS ester reactions, which can be an advantage in preventing unwanted side reactions. thieme-connect.com However, PFP esters can be more hydrophobic than NHS esters, which may require the use of organic co-solvents for some applications. researchgate.netbroadpharm.com

Impact of Solvent and Reaction Conditions on PFP Ester Efficacy

The efficacy of the pentafluorophenyl (PFP) ester group in this compound for forming stable amide bonds with primary and secondary amines is highly dependent on the reaction environment. Key parameters including solvent, pH, temperature, and reactant concentrations must be carefully controlled to maximize conjugation efficiency while minimizing competing side reactions, primarily hydrolysis.

Solvent Effects: this compound, like many PFP esters, is moisture-sensitive and often requires dissolution in an anhydrous, polar aprotic organic solvent prior to its addition to an aqueous reaction mixture containing the target biomolecule. broadpharm.combroadpharm.comconfluore.com Dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly used solvents for this purpose due to their ability to dissolve the reagent and their miscibility with water. confluore.comresearchgate.net The reagent is typically dissolved at a high concentration in the organic solvent and then added to the aqueous buffer containing the amine-bearing molecule. precisepeg.com This creates an emulsion that allows the reaction to proceed. broadpharm.combroadpharm.com It is crucial to keep the final concentration of the organic co-solvent low (typically below 10%) to prevent denaturation or aggregation of protein substrates. precisepeg.comwindows.net Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com

pH Dependence: The pH of the reaction buffer is a critical determinant of the PFP ester's reactivity. The reaction with primary amines, known as aminolysis, is most efficient in a slightly alkaline pH range, typically between 7.2 and 8.5. precisepeg.comtocris.com Within this range, a significant portion of the primary amines on a target protein (e.g., the ε-amino group of lysine residues) are deprotonated and thus sufficiently nucleophilic to attack the ester. tocris.com However, the rate of hydrolysis of the PFP ester also increases with pH. researchgate.netwindows.net This competing reaction, where the ester reacts with water to form an unreactive carboxylic acid, can significantly lower the yield of the desired conjugate. nih.govacs.org While PFP esters are noted to be more resistant to hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, careful selection of pH is still necessary to balance the rate of aminolysis against hydrolysis. researchgate.netthieme-connect.comprecisepeg.com At pH levels below 7, the rate of aminolysis decreases as amines become protonated, while at pH levels above 9, hydrolysis becomes the dominant reaction pathway. broadpharm.comprecisepeg.com

Temperature and Reaction Time: The kinetics of the conjugation reaction are also influenced by temperature and incubation time. Reactions are versatile and can be conducted under various conditions depending on the sensitivity of the biomolecule. For instance, conjugation can be performed at 4°C for extended periods (e.g., overnight) for particularly sensitive proteins, at room temperature (20-25°C) for 1 to 4 hours, or at 37°C for shorter durations like 30 minutes to accelerate the reaction. broadpharm.comconfluore.comprecisepeg.com The optimal combination of time and temperature must be determined empirically to achieve the desired degree of labeling without compromising the integrity of the target molecule.

The following table summarizes the typical reaction conditions and their impact on the efficacy of PFP ester conjugations.

| Parameter | Typical Range/Condition | Impact on Efficacy |

|---|---|---|

| Solvent | DMSO, DMF (for initial dissolution) | Enables dissolution of the hydrophobic PFP ester. Final aqueous concentration should be <10% to avoid protein precipitation. windows.net |

| Buffer | Phosphate, Borate, Bicarbonate, HEPES (Amine-free) | Maintains pH without competing with the target amine. Buffers like Tris or glycine must be avoided. broadpharm.com |

| pH | 7.2 – 8.5 | Optimal balance between efficient aminolysis (favored by deprotonated amines) and competing hydrolysis (increases at higher pH). precisepeg.comtocris.com |

| Temperature | 4°C to 37°C | Lower temperatures (4°C) are used for sensitive biomolecules over longer times, while higher temperatures (RT, 37°C) accelerate the reaction. broadpharm.comprecisepeg.com |

| Molar Ratio | 2:1 to 10:1 (Ester:Amine) | Using a molar excess of the PFP ester drives the reaction forward and helps control the degree of labeling. precisepeg.com |

Chemoselectivity and Orthogonality of Azide and PFP Ester Functional Groups

The this compound linker is a heterobifunctional reagent designed for two-step sequential or one-pot orthogonal conjugations. This functionality relies on the distinct and non-interfering reactivity of its two terminal groups: the amine-reactive PFP ester and the bioorthogonal azide.

Chemoselectivity: Each functional group exhibits high selectivity for its specific reaction partner.

PFP Ester: The pentafluorophenyl ester is a highly activated acylating agent that reacts chemoselectively with nucleophilic primary and secondary amines to form robust and stable amide bonds. precisepeg.combroadpharm.com Under the mild basic conditions (pH 7.2-8.5) typically used for bioconjugation, it does not significantly react with other nucleophiles found in proteins, such as hydroxyls (serine, threonine), thiols (cysteine), or imidazoles (histidine), although minor side reactions can occur with highly reactive residues or under non-optimal conditions. nih.gov

Azide Group: The azide moiety is exceptionally stable and unreactive towards the functional groups present in biological systems, including amines, thiols, and hydroxyls. wikipedia.org Its reactivity is reserved for specific partners in bioorthogonal "click chemistry" reactions. nii.ac.jp The most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs with strained cyclooctynes (e.g., DBCO, BCN) without the need for a toxic copper catalyst. nih.govwikipedia.orgconju-probe.com

Orthogonality: The true power of this compound lies in the orthogonality of its two reactive ends. This means that the reaction of the PFP ester with an amine can be performed without affecting the azide group, and conversely, the azide can be reacted with an alkyne without cross-reactivity at the PFP ester (or the resulting amide bond). This mutual exclusivity allows for precise control over the construction of complex bioconjugates. acs.orgnih.gov

For example, a researcher can first react the PFP ester of the linker with a protein's lysine residues. After this initial conjugation and removal of excess linker, the newly introduced azide groups on the protein can be specifically targeted in a second step with a molecule bearing a cyclooctyne group (e.g., a fluorescent dye-DBCO). conju-probe.com The azide group remains inert during the initial amine-acylation step, and the amide bond formed is stable during the subsequent azide-alkyne cycloaddition. nih.govmdpi.com

The table below illustrates the orthogonal reaction schemes possible with this compound.

| Functional Group | Reaction Partner | Reaction Type | Typical Conditions | Orthogonality Check |

|---|---|---|---|---|

| PFP Ester | Primary/Secondary Amine (R-NH₂) | Aminolysis (Amide Bond Formation) | pH 7.2-8.5, Aqueous Buffer, RT | Does not react with azides or alkynes. |

| Azide (N₃) | Strained Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | pH 4-9, Aqueous Buffer, RT, Catalyst-free | Does not react with amines or PFP esters. wikipedia.orgconju-probe.com |

| Azide (N₃) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aqueous Buffer, RT, Cu(I) Catalyst | Does not react with amines or PFP esters. nih.gov |

Stability and Degradation Pathways of this compound Under Biological Conditions

The stability of the this compound linker and its resulting conjugates under physiological or biological conditions (typically aqueous, pH ~7.4, 37°C) is a critical factor for its application. The stability can be assessed by considering each component of the molecule.

PFP Ester Group: The PFP ester is designed for reactivity, not long-term stability in aqueous environments. Its primary degradation pathway under biological conditions is hydrolysis. confluore.comwindows.net The ester is susceptible to nucleophilic attack by water, which converts it into the corresponding carboxylic acid and releases pentafluorophenol (PFP-OH). This reaction is irreversible and renders the linker incapable of reacting with amines. The rate of hydrolysis is pH-dependent and accelerates significantly at physiological and basic pH. researchgate.netwindows.net However, a key advantage of PFP esters is their greater hydrolytic stability compared to NHS esters, allowing for a wider window to perform the desired aminolysis reaction before the reagent is fully inactivated by water. thieme-connect.comprecisepeg.comrsc.org

Azide Group: The azide functional group is exceptionally stable under a wide range of biological conditions. wikipedia.org It is considered a bioorthogonal chemical reporter precisely because it does not participate in reactions with the vast majority of endogenous biomolecules and functional groups. nih.govwikipedia.org It remains intact and available for specific click chemistry reactions even after prolonged exposure to complex biological media.

PEG Chain: The polyethylene glycol (PEG) backbone is generally recognized for its high stability and biocompatibility. wikipedia.org It is largely resistant to enzymatic degradation. nih.gov However, over longer time frames, the polyether backbone can be susceptible to oxidative degradation. researchgate.nettu-dresden.de This process can be initiated by reactive oxygen species (ROS) in the presence of trace metal ions, leading to random scission of the polymer chain. researchgate.nettu-dresden.de For most in vitro bioconjugation applications and short-term in vivo studies, this degradation pathway is considered negligible. tu-dresden.de

Resulting Amide Bond: Once the PFP ester has successfully reacted with a primary or secondary amine, it forms a highly stable amide bond. This covalent linkage is exceptionally robust under typical biological conditions and is resistant to both hydrolysis and enzymatic cleavage, ensuring the long-term integrity of the resulting conjugate.

The following table summarizes the stability of each molecular component.

| Molecular Component | Stability under Biological Conditions (pH ~7.4) | Primary Degradation Pathway | Relative Rate |

|---|---|---|---|

| PFP Ester (pre-conjugation) | Low | Hydrolysis to carboxylic acid | Fast (minutes to hours) researchgate.net |

| Azide Group | High | Generally non-degradable | Extremely Slow / Negligible |

| PEG Chain | High | Oxidative chain scission by ROS researchgate.nettu-dresden.de | Very Slow (relevant for long-term applications) |

| Amide Bond (post-conjugation) | Very High | Resistant to hydrolysis | Extremely Slow / Negligible |

Site-Specific Bioconjugation Techniques

Site-specific modification of biomolecules is crucial for creating homogeneous conjugates with preserved biological activity. This compound facilitates such precision through its two distinct reactive ends, which can be paired with specifically engineered functionalities on target biomolecules.

To achieve targeted functionalization, biomolecules are often engineered to possess a unique reactive partner for the linker. For reactions with the azide terminus of this compound, this involves the introduction of an alkyne or a strained cycloalkyne group into the biomolecule. A prominent strategy in protein engineering is the site-specific incorporation of unnatural amino acids (UAAs) containing these functionalities. For instance, UAAs like p-azido-L-phenylalanine (pAzF) can be incorporated to provide a specific azide handle for subsequent click chemistry reactions. nih.gov Conversely, to direct the reaction towards the azide group of the linker, an alkyne-containing UAA can be introduced into the protein's sequence.

For the PFP ester terminus, the primary targets are amine groups naturally present in biomolecules, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues. axispharm.combroadpharm.com While lysine residues are often abundant, achieving site-specificity can be challenging. One advanced method involves engineering a specific peptide tag, such as a Gly-His (GH) tag, at the N-terminus of a protein, which can create a uniquely reactive environment for selective acylation under controlled conditions. researchgate.net For nucleic acids, site-specific functionalization is typically achieved by synthesizing oligonucleotides that incorporate an amine modifier at a specific position, rendering it ready for conjugation with the PFP ester. broadpharm.com

Efficient conjugation relies on the specific and high-yielding reactions of the linker's functional groups. This compound leverages two powerful chemical strategies. bionordika.fi

Amine-PFP Ester Reaction: The PFP ester reacts with primary and secondary amines to form stable, covalent amide bonds. axispharm.combionordika.fi PFP esters are preferred over more common N-hydroxysuccinimide (NHS) esters in many applications due to their higher stability against hydrolysis in aqueous buffers, which leads to greater reaction efficiency and higher yields. broadpharm.comaxispharm.com

| Feature | PFP Esters | NHS Esters | Source |

| Reactivity | Reacts with primary and secondary amines | Reacts with primary amines | axispharm.com |

| Hydrolytic Stability | Less prone to hydrolysis | More susceptible to hydrolysis | broadpharm.comaxispharm.com |

| Reaction Efficiency | Generally higher due to increased stability | Can be lower due to competitive hydrolysis | axispharm.com |

Azide-Alkyne Click Chemistry: The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. axispharm.combroadpharm.com It can participate in two main types of azide-alkyne cycloadditions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole ring. medchemexpress.combionordika.fi The reaction rate can be further enhanced through the use of copper-chelating moieties near the reaction site. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cycloalkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react readily with azides without the need for a toxic metal catalyst. medchemexpress.combionordika.fi This makes SPAAC particularly suitable for applications in living systems.

Engineering of Biomolecules for Targeted Functionalization

Protein and Peptide Modification via this compound

The modification of proteins and peptides with PEG chains (PEGylation) is a widely used strategy to improve their therapeutic properties. This compound provides a modern tool for creating precisely defined protein-PEG conjugates.

PEGylation involves the covalent attachment of PEG chains to a protein's surface. nih.gov This modification can increase the protein's hydrodynamic volume, which in turn can extend its plasma half-life by reducing renal clearance, shield it from proteolytic enzymes, and decrease its immunogenicity. nih.govharvard.edu

Using this compound, a common strategy is to react the PFP ester with accessible amine groups on the protein, such as those on lysine residues. However, random PEGylation at multiple lysine sites can sometimes lead to a heterogeneous product with reduced biological activity. A more advanced, site-specific approach involves a two-step process:

Genetically introduce a single, uniquely reactive handle (e.g., an alkyne-containing unnatural amino acid) into the protein.

React the azide group of this compound with the engineered alkyne via click chemistry.

This method ensures that the PEG chain is attached at a predetermined site, leading to a homogeneous population of well-defined conjugates with potentially superior pharmacological profiles. harvard.edu

The dual reactivity of this compound allows for the covalent labeling and subsequent functionalization of proteins in a modular fashion. The PFP ester readily forms a stable amide bond with the primary amine groups found on the N-terminus of a polypeptide chain and the side chain of lysine residues. axispharm.combroadpharm.com

Once the linker is attached to the protein via the PFP-amine linkage, the terminal azide group becomes available for further modification. This azide handle can be used to "click" a wide variety of molecules—such as fluorescent dyes, imaging agents, or small-molecule drugs—that have been derivatized with an alkyne group. medchemexpress.comnih.gov This approach allows for the construction of complex architectures, like antibody-drug conjugates (ADCs), where the linker first connects to the antibody and then to a cytotoxic payload. bionordika.ficam.ac.uk Targeted PEG modification can also be achieved by first introducing azido (B1232118) amino acids into a protein and then reacting them with an alkyne-functionalized PEG molecule.

PEGylation Methodologies for Enhanced Biopharmaceutical Properties

Nucleic Acid and Oligonucleotide Conjugation Strategies

The functionalization of DNA and RNA is essential for applications in diagnostics, therapeutics, and nanotechnology. This compound is also applicable for the modification of nucleic acids, leveraging the same fundamental reaction principles used for proteins.

The most direct strategy for conjugating this compound to an oligonucleotide involves synthesizing the nucleic acid with a primary amine modification. broadpharm.com This amine-modified oligonucleotide can then react with the PFP ester of the linker, forming a stable amide bond and leaving the azide group exposed for subsequent functionalization via click chemistry. broadpharm.com This allows for the attachment of various labels or functional moieties to the oligonucleotide.

Alternatively, the principles of bioorthogonal chemistry can be applied by incorporating azide-modified nucleosides directly into a growing oligonucleotide chain during solid-phase synthesis. d-nb.info While the azido group can be sensitive to some conditions used in standard phosphoramidite (B1245037) chemistry, methods have been developed to successfully incorporate these building blocks. d-nb.info An oligonucleotide containing such an azide handle can then be conjugated to a molecule containing a strained alkyne. Following this logic, an alkyne-modified oligonucleotide could be synthesized to react specifically with the azide group of this compound. This would attach the PEG linker to the nucleic acid, and the terminal PFP ester would then be available to react with an amine-containing molecule, enabling the creation of complex nucleic acid-protein or nucleic acid-small molecule conjugates.

| Strategy | Biomolecule Modification | Linker Group Used | Resulting Functionality |

| Strategy 1 | Amine-modified oligonucleotide is synthesized. | PFP ester reacts with the amine. | Azide-functionalized oligonucleotide. |

| Strategy 2 | Alkyne-modified oligonucleotide is synthesized. | Azide group reacts with the alkyne (Click Chemistry). | PFP ester-functionalized oligonucleotide. |

Carbohydrate and Glycan Functionalization

The functionalization of carbohydrates and glycans is essential for studying their roles in biological processes, from cell signaling to pathogen recognition. This compound facilitates the stable attachment of an azide handle to carbohydrate structures, preparing them for subsequent conjugation to probes or other biomolecules. This process typically involves a two-step approach.

First, the carbohydrate or glycan must present a primary amine group for reaction with the PFP ester. This can be achieved through several methods:

Use of Aminated Sugars: Starting with monosaccharides or oligosaccharides that contain a primary amine, such as glucosamine (B1671600) or galactosamine.

Chemical or Enzymatic Modification: Introducing an amine group onto a carbohydrate. For example, the reducing end of a sugar can be chemically modified to expose an amine.

Glycoprotein Modification: Targeting amine groups on the protein backbone of a glycoprotein, in proximity to the glycan of interest.

Once an amine-functionalized carbohydrate is available, it can be reacted with this compound. The PFP ester reacts with the primary amine on the carbohydrate to form a highly stable amide bond. This reaction is notably efficient in aqueous buffers and is less susceptible to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to higher conjugation yields. axispharm.combroadpharm.com The reaction results in the carbohydrate being tagged with a PEG8 linker terminating in an azide group. This azide-functionalized glycan is now ready for a wide range of applications.

A key advantage of this strategy is the introduction of the azide group, which is a bioorthogonal chemical reporter. This means it is chemically inert within complex biological systems until it is exposed to its specific reaction partner, typically an alkyne. axispharm.com

Table 1: Reaction Conditions for PFP Ester-Amine Ligation

| Parameter | Recommended Condition | Notes |

|---|---|---|

| pH | 7.2 - 8.5 | Reaction efficiency increases with pH, but PFP ester hydrolysis also increases. A compromise is often necessary. broadpharm.com |

| Temperature | 4 - 37°C | Incubation at room temperature (20-25°C) or 37°C for 30 minutes to 2 hours is common. For sensitive biomolecules, the reaction can be performed at 4°C overnight. broadpharm.com |

| Solvent | Aqueous buffer (e.g., PBS) | The this compound reagent should first be dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. broadpharm.com |

| Reactant Ratio | Molar excess of PFP ester | A 2 to 10-fold molar excess of the PFP ester over the amine-containing carbohydrate is typically used to drive the reaction to completion. broadpharm.com |

Integration into Complex Biological Systems for Probe Development

The true utility of functionalizing carbohydrates with this compound is realized in the subsequent development of probes for studying complex biological systems. The terminal azide group introduced onto the glycan serves as a versatile anchor for attaching a wide array of functional molecules through click chemistry.

The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide-tagged carbohydrate is reacted with a molecule containing a terminal alkyne. This second molecule can be a:

Fluorophore: For fluorescent imaging and tracking of glycans in cells or tissues.

Biotin Tag: For affinity purification and detection of glycosylated molecules.

Therapeutic Agent: For targeted drug delivery to cells expressing specific surface glycans.

Crosslinking Agent: To study glycan-protein interactions.

This modular approach allows for the creation of highly specific probes. For example, a researcher could first functionalize a specific glycan known to be a biomarker on cancer cells with the azido-linker. Then, by clicking an alkyne-modified fluorescent dye onto the azide, they can create a probe that specifically labels these cancer cells for diagnostic imaging. The PEG8 spacer plays a crucial role in this context by ensuring that the attached probe is held at a sufficient distance from the carbohydrate to avoid steric hindrance and maintain the biological activity of both the glycan and the probe. chempep.com

Another strategy involves metabolic glycan labeling. In this approach, cells are cultured with a synthetic azidosugar, which they metabolically incorporate into their cell surface glycans. While this compound could theoretically be used to react with amine groups on the cell surface, its primary utility in probe development comes from its ability to pre-functionalize molecules that will then be "clicked" onto these azide-modified cells.

Table 2: Typical Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Concentration/Reagent | Purpose |

|---|---|---|

| Azide-Functionalized Carbohydrate | 1 - 100 µM | The biomolecule to be labeled. |

| Alkyne-Probe | 1 - 5 equivalents (relative to azide) | The detection or functional molecule (e.g., alkyne-fluorophore). |

| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | Typically 50-100 µM CuSO₄. The active catalyst for the cycloaddition. |

| Reducing Agent | Sodium Ascorbate | Used in excess (e.g., 5 mM) to reduce Cu(II) to the active Cu(I) state. |

| Copper Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or similar | Protects the Cu(I) from oxidation and improves reaction efficiency. |

| Solvent | Aqueous buffer/organic co-solvent mix | Often a mixture of PBS and DMSO or DMF to ensure all components are soluble. |

Applications in Targeted Molecular Delivery and Degradation Systems

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. nih.gov These chimeras consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. jenkemusa.comprecisepeg.com The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govfrontiersin.org

Azido-PEG8-CH2CO2-PFP is a valuable tool in the construction of PROTACs. targetmol.com Its key features are:

Azide (B81097) Group: The terminal azide (N3) group is a key functional group for "click chemistry," a set of highly efficient and specific reactions. sigmaaldrich.comaxispharm.com The most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the stable and specific ligation of the linker to a molecule containing an alkyne group. nih.govwikipedia.org This bioorthogonal reaction is highly chemoselective, meaning it does not interfere with other functional groups found in biological systems. sigmaaldrich.comnih.gov

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins or on ligands for E3 ligases. wikipedia.orgprecisepeg.com PFP esters are notably less susceptible to hydrolysis in aqueous environments compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. wikipedia.orgprecisepeg.comresearchgate.net

PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) chain provides several advantages. It is hydrophilic, which can improve the solubility of the resulting PROTAC molecule in aqueous environments. jenkemusa.comprecisepeg.com The PEG linker also offers flexibility and defined length, which are critical for the proper orientation and interaction of the two ends of the PROTAC with their respective protein targets. jenkemusa.combiochempeg.com

The bifunctional nature of this compound allows for a modular and convergent synthesis of PROTACs. nih.gov Researchers can independently synthesize the POI ligand and the E3 ligase ligand, each with a complementary functional group (e.g., an alkyne or an amine), and then use the this compound linker to connect them.

The linker in a PROTAC is far more than a simple spacer; its properties, particularly length and flexibility, are critical determinants of the PROTAC's efficacy. creative-biolabs.comexplorationpub.com

Linker Length: The length of the linker directly impacts the ability of the PROTAC to induce the formation of a stable and productive ternary complex. explorationpub.comnih.gov If the linker is too short, steric hindrance may prevent the POI and the E3 ligase from coming together effectively. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com The optimal linker length often needs to be determined empirically for each specific POI and E3 ligase pair. nih.govnih.gov Studies have shown that systematic variation of PEG linker length can have a significant impact on degradation potency. nih.govexplorationpub.com For instance, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be ideal for maximal activity. nih.gov

Linker Flexibility: The flexibility of the linker, often provided by PEG or alkyl chains, allows the PROTAC to adopt multiple conformations, which can be crucial for accommodating the binding surfaces of the two proteins. precisepeg.comrsc.org This conformational adaptability can enhance the formation of the ternary complex. creative-biolabs.com However, excessive flexibility can be detrimental, while a certain degree of rigidity can help to pre-organize the molecule into an active conformation, favoring ternary complex formation and improving selectivity. precisepeg.comrsc.org The PEG8 component of this compound provides a balance of defined length and inherent flexibility. jenkemusa.combiochempeg.com

Table 1: Impact of Linker Properties on PROTAC Efficacy

| Linker Characteristic | Influence on PROTAC Function | Research Findings |

| Length | Determines the distance between the POI and E3 ligase, affecting ternary complex formation and degradation efficiency. explorationpub.combiocompare.com | Optimal linker length is target-dependent; for example, a 16-atom linker was optimal for an ERα PROTAC. nih.gov For some targets, linkers between 12 and 29 atoms showed submicromolar degradation, while those below 12 atoms were inactive. nih.gov |

| Flexibility | Allows for conformational adjustments to facilitate binding and ternary complex formation. precisepeg.comrsc.org | Flexible linkers, like PEG chains, are widely used and can improve solubility and cell permeability. jenkemusa.comprecisepeg.com However, rigid linkers can enhance selectivity by pre-organizing the PROTAC into a productive conformation. precisepeg.com |

| Composition | Affects physicochemical properties such as solubility, cell permeability, and metabolic stability. precisepeg.comnih.gov | PEG motifs increase hydrophilicity and water solubility. jenkemusa.comprecisepeg.com Alkyl chains are more hydrophobic but can be synthetically accessible and stable. precisepeg.com |

The mechanism of action of PROTACs is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govnih.govportlandpress.com The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. frontiersin.orgnih.gov This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process mediated by the recruited E3 ligase. nih.govresearchgate.net

The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation. frontiersin.orgresearchgate.net After the POI is ubiquitinated, the PROTAC dissociates from the complex and is free to bind to another POI and E3 ligase, initiating another cycle of degradation. nih.govportlandpress.comresearchgate.net This event-driven, catalytic nature distinguishes PROTACs from traditional small-molecule inhibitors that operate via an occupancy-driven model and require sustained binding to their target to exert their effect. nih.govportlandpress.com

Linker Length and Flexibility Optimization in PROTAC Development

Antibody-Drug Conjugates (ADCs) and Related Bioconjugates

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. frontiersin.org The antibody directs the ADC to a specific antigen on the surface of target cells, such as cancer cells. Once bound, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. sygnaturediscovery.com The linker connecting the antibody and the drug is a critical component of ADC design. axispharm.com

The linker in an ADC must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. sygnaturediscovery.comadcreview.com However, it must also be designed to release the payload efficiently once the ADC has reached its target. axispharm.comadcreview.com Linkers are broadly categorized as cleavable or non-cleavable. sygnaturediscovery.comadcreview.com

Cleavable Linkers: These are designed to be broken by specific conditions within the target cell, such as the acidic environment of lysosomes (acid-cleavable linkers) or the presence of specific enzymes that are overexpressed in cancer cells (enzyme-cleavable linkers). adcreview.comwuxiapptec.com Glutathione-sensitive linkers are another type, exploiting the higher intracellular concentration of this reducing agent. wuxiapptec.com The choice of a cleavable linker can enhance the "bystander effect," where the released drug can kill neighboring target cells that may not have expressed the target antigen. axispharm.com

Non-cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody within the lysosome to release the payload. sygnaturediscovery.comadcreview.com This generally leads to improved plasma stability and can provide a greater therapeutic window. adcreview.com

The PEG component of linkers like this compound can improve the biophysical properties of the ADC, such as increasing hydrophilicity, which can reduce aggregation and improve the pharmacokinetic profile. sygnaturediscovery.comkoreascience.krcreative-biolabs.com

Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

| Linker Type | Mechanism of Payload Release | Advantages | Disadvantages |

| Cleavable | Cleavage by specific intracellular conditions (e.g., low pH, enzymes). adcreview.comwuxiapptec.com | Controlled and efficient payload release at the target site; potential for bystander effect. sygnaturediscovery.comaxispharm.com | Potential for premature cleavage and off-target toxicity if not designed carefully. sygnaturediscovery.comwuxiapptec.com |

| Non-cleavable | Release upon lysosomal degradation of the antibody. sygnaturediscovery.comadcreview.com | Increased plasma stability, potentially leading to a better therapeutic window. adcreview.com | Payload release is dependent on antibody degradation, which may be less efficient in some cases. sygnaturediscovery.com |

The functional groups on this compound allow for versatile conjugation strategies to attach it to antibodies.

Amine-Reactive Conjugation: The PFP ester end of the molecule can react with the primary amine groups of lysine (B10760008) residues on the surface of an antibody. tocris.combroadpharm.com This is a common and straightforward method, though it can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. sygnaturediscovery.com The reaction is typically performed at a slightly basic pH to ensure the lysine amino groups are deprotonated and reactive. tocris.com

Click Chemistry: The azide group enables site-specific conjugation through click chemistry. sigmaaldrich.comaxispharm.com This requires the antibody to be engineered to contain an alkyne group, for example, by incorporating an unnatural amino acid. wikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can then be used to create a stable triazole linkage between the linker and the antibody. axispharm.comnih.gov This approach allows for the production of more homogeneous ADCs with a defined DAR and conjugation site, which can lead to improved therapeutic properties. sygnaturediscovery.comrsc.org Another strategy involves the biotin-streptavidin system, where a biotinylated antibody can be linked to a streptavidin-functionalized molecule or nanoparticle. nih.govdovepress.com

Linker Stability and Cleavability Considerations in ADC Design

Development of Targeted Delivery Vehicles

The design of targeted delivery vehicles is a key strategy to enhance the efficacy of therapeutic agents while minimizing off-target effects. This compound is instrumental in this area due to its distinct functional ends that allow for sequential or orthogonal conjugation of different molecular entities. broadpharm.comdcchemicals.com The hydrophilic PEG spacer not only increases the water solubility of the resulting conjugate but also provides a "stealth" layer that can help reduce recognition by the immune system and prolong circulation time. sigmaaldrich.comfrontiersin.orgtstu.ru

Strategies for Surface Functionalization of Nanocarriers

The surface functionalization of nanocarriers is a crucial step in creating effective targeted delivery systems. nih.gov this compound offers a versatile platform for this purpose. The PFP ester end of the molecule readily reacts with primary and secondary amines on the surface of nanocarriers, such as liposomes or polymeric nanoparticles, to form stable amide bonds. broadpharm.comprecisepeg.combroadpharm.com This reaction is often more efficient and less prone to hydrolysis compared to reactions with other activated esters like N-hydroxysuccinimide (NHS) esters. broadpharm.comprecisepeg.comconfluore.com

This initial conjugation step coats the nanocarrier with a layer of PEG chains, a process known as PEGylation. tstu.ru PEGylation is a widely used strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. tstu.runih.govnih.gov The hydrophilic PEG chains create a steric barrier that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES). nih.govmdpi.com The length of the PEG chain can significantly influence the properties of the nanocarrier, affecting factors like stability, drug release, and cellular uptake. nih.govnih.gov

Once the nanocarrier is PEGylated using this compound, the terminal azide group is displayed on the surface, ready for further modification. axispharm.combiochempeg.com This azide functionality is a key component for "click chemistry," a set of powerful and highly efficient chemical reactions. acs.orgorganic-chemistry.orgwikipedia.org

Table 1: Reaction Details for Surface Functionalization using this compound

| Step | Reactive Group on Linker | Reactive Group on Nanocarrier/Ligand | Resulting Bond | Key Advantages |

|---|---|---|---|---|

| 1. Nanocarrier PEGylation | PFP Ester | Primary/Secondary Amines | Amide | High efficiency, resistance to hydrolysis. broadpharm.comprecisepeg.com |

| 2. Ligand Attachment | Azide | Alkyne (e.g., DBCO, BCN) | Triazole | High specificity, biocompatible conditions. medchemexpress.comacs.orgorganic-chemistry.org |

Ligand-Directed Delivery Systems for Cellular Uptake

With the nanocarrier surface functionalized with azide-terminated PEG chains, the next step is to attach targeting ligands to create a ligand-directed delivery system. wipo.intfrontiersin.org These ligands are molecules that can specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. mdpi.commdpi.com This targeted approach enhances the accumulation of the therapeutic payload at the desired site, thereby increasing its efficacy and reducing systemic toxicity. frontiersin.org

The azide groups on the PEGylated nanocarrier surface are ideal for this purpose. They can be readily conjugated to a targeting ligand that has been modified with a complementary alkyne group. biochempeg.com This reaction, known as the azide-alkyne cycloaddition, is a prime example of click chemistry. acs.orgorganic-chemistry.org It can be performed under mild, biocompatible conditions, often without the need for a copper catalyst if a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) is used (strain-promoted azide-alkyne cycloaddition or SPAAC). medchemexpress.comwikipedia.org This is particularly important when working with sensitive biological molecules like antibodies or peptides. acs.org

The use of this compound allows for precise control over the orientation and density of the targeting ligands on the nanocarrier surface. nih.govacs.org The PEG spacer ensures that the ligand is extended away from the nanocarrier surface, reducing steric hindrance and making it more accessible for binding to its target receptor. nih.govnih.gov This enhanced binding affinity can lead to more efficient receptor-mediated endocytosis and intracellular delivery of the therapeutic payload. mdpi.comfrontiersin.org

Table 2: Examples of Targeting Ligands and Their Cellular Receptors

| Targeting Ligand | Cellular Receptor | Associated Disease/Application |

|---|---|---|

| Folate | Folate Receptor | Cancer Therapy mdpi.com |

| Transferrin | Transferrin Receptor | Cancer Therapy mdpi.com |

| Anti-EGFR Antibody | Epidermal Growth Factor Receptor (EGFR) | Cancer Therapy mdpi.com |

Integration in Materials Science and Surface Engineering

Surface Functionalization of Diverse Substrates

The dual reactivity of Azido-PEG8-CH2CO2-PFP allows for the covalent attachment and subsequent functionalization of a wide array of material surfaces. The PFP ester group can react with amine-functionalized substrates, anchoring the molecule to materials such as silicon, glass, or polymers that have been surface-modified to present amine groups. precisepeg.comdcchemicals.com Once immobilized, the terminal azide (B81097) group is exposed, creating a surface that is primed for the attachment of various molecules via click chemistry. broadpharm.comaxispharm.com

The creation of biocompatible surfaces is critical for medical implants, biosensors, and cell culture platforms to prevent non-specific protein adsorption and unwanted cellular responses. The PEG component of this compound plays a crucial role in this application. nih.gov When this linker is attached to a substrate, the PEG chains form a hydrophilic layer that improves biocompatibility. axispharm.com

The process typically involves two main steps:

Immobilization: A substrate with available primary amine groups is reacted with this compound. The PFP ester forms a stable amide bond with the surface amines. precisepeg.comprecisepeg.com This reaction is efficient and benefits from the PFP ester's relative stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters. precisepeg.comprecisepeg.combroadpharm.com

Bio-functionalization: The resulting azide-terminated surface is then ready for modification. Bioactive molecules (e.g., peptides, carbohydrates, or proteins) that have been pre-functionalized with an alkyne group can be covalently attached using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.cominterchim.frwikipedia.org This creates a specifically tailored bio-interface designed to interact with biological systems in a controlled manner.

This methodology allows for the dense and specific immobilization of biomolecules, transforming a generic surface into a sophisticated, functional bio-interface.

The ability to create spatially defined chemical patterns on a surface is fundamental to applications in microarrays, biosensors, and guided cell growth. This compound is well-suited for such patterning techniques.

Using methods like microcontact printing or photolithography, a substrate can be patterned with regions of reactive amine groups. When this patterned substrate is exposed to a solution of this compound, the linker will selectively bind only to the aminated areas. This results in a surface patterned with azide-terminated molecules. Subsequently, an alkyne-containing molecule, such as a fluorescent dye or a specific ligand, can be "clicked" onto the azide-patterned regions. This two-step functionalization ensures that the final molecule is attached only in the desired locations, providing precise control over the surface chemistry at the micro- and nanoscale.

Fabrication of Bio-interfaces and Biocompatible Surfaces

Development of Advanced Hybrid Nanomaterials

Hybrid nanomaterials, which combine the properties of inorganic nanoparticles with organic or biological molecules, are at the forefront of nanomedicine and diagnostics. nih.govmdpi.com this compound facilitates the creation of these materials by providing a robust method for nanoparticle functionalization. axispharm.comaxispharm.com

Nanoparticles like quantum dots (QDs) and superparamagnetic iron oxide nanoparticles (SPIONs) often require surface modification to be used in biological applications. mdpi.comnih.gov This modification is necessary to ensure stability in aqueous buffers, improve biocompatibility, and enable conjugation to targeting biomolecules. nih.govlateralflows.com

This compound is used to coat nanoparticles that have been prepared with amine groups on their surface. The PFP ester reacts with these amines, creating a covalent shell around the nanoparticle core. precisepeg.com This process yields nanoparticles that are both biocompatible, due to the PEG spacer, and reactive, due to the terminal azide group. These azide-functionalized nanoparticles can then be conjugated to alkyne-modified antibodies, peptides, or nucleic acids for applications in targeted imaging, diagnostics, and drug delivery. nih.govcd-bioparticles.com

| Molecular Component | Function | Research Finding/Application |

|---|---|---|

| PFP Ester | Covalently attaches to amine-functionalized nanoparticle surfaces. | Provides a stable anchor point for the linker on the nanoparticle. PFP esters are less prone to hydrolysis than NHS esters, leading to more efficient conjugation reactions in aqueous buffers. precisepeg.comprecisepeg.combroadpharm.com |

| PEG8 Spacer | Confers hydrophilicity and biocompatibility. | Increases the solubility of the nanoparticles in aqueous media and reduces non-specific binding of proteins, which is critical for in vivo applications. axispharm.comnih.gov |

| Azide Group | Provides a reactive handle for "click" chemistry. | Enables the specific and efficient attachment of alkyne-modified biomolecules (e.g., for cell targeting) under mild, bio-orthogonal conditions. broadpharm.combroadpharm.comnih.gov |

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, providing a powerful method for precisely controlling the chemical properties of a surface. sigmaaldrich.comharvard.edu this compound can be used to construct functional SAMs, particularly on surfaces like gold.

The process involves first forming a primary SAM of an amine-terminated alkanethiol (e.g., cysteamine) on the gold substrate. The exposed amine groups of this well-ordered monolayer are then reacted with this compound. This reaction caps (B75204) the primary SAM, resulting in a new surface that is terminated with azide-functionalized PEG chains. sigmaaldrich.com This creates a robust, protein-resistant surface with reactive handles for subsequent bioconjugation via click chemistry. mdpi.com This approach allows for the engineering of complex, multifunctional surfaces with molecular-level precision. harvard.edu

Functionalization of Nanoparticles (e.g., Quantum Dots, Magnetic Particles)

Hydrogel and Biomaterial Modification for Tissue Engineering Applications

Hydrogels are highly hydrated, three-dimensional polymer networks that are widely used as scaffolds in tissue engineering because they can mimic the extracellular matrix (ECM) of soft tissues. nih.govbiochempeg.com However, many synthetic hydrogels, such as those based on PEG, are bio-inert and require modification with bioactive signals to support cell adhesion, proliferation, and differentiation. nih.gov

This compound is an excellent reagent for modifying hydrogels that contain amine groups within their polymer backbone. The PFP ester can react with these amines, covalently incorporating the azide-PEG moiety throughout the hydrogel matrix. This transforms the entire hydrogel into a "clickable" scaffold. researchgate.net Bioactive molecules, such as the cell-adhesion peptide RGD or various growth factors, can then be uniformly conjugated throughout the hydrogel volume using click chemistry. nih.gov This method allows for the creation of customized, bioactive environments that can guide tissue development and regeneration. nih.govbiochempeg.com

| Step | Description | Outcome |

|---|---|---|

| 1. Hydrogel Preparation | A hydrogel is synthesized containing free primary amine groups within its polymer network. | A porous, water-swollen scaffold with available reactive sites. |

| 2. Azide Functionalization | The amine-containing hydrogel is incubated in a solution of this compound. The PFP ester reacts with the amines. | The hydrogel becomes functionalized with terminal azide groups throughout its 3D structure. The PEG spacer enhances hydrophilicity. nih.gov |

| 3. Bioactive Molecule Conjugation | The azide-functionalized hydrogel is treated with a solution of an alkyne-modified bioactive molecule (e.g., RGD peptide). | The bioactive molecule is covalently and stably attached throughout the hydrogel via a triazole linkage, creating a biomimetic and cell-responsive scaffold. researchgate.netnih.gov |

Analytical and Characterization Paradigms in Azido Peg8 Ch2co2 Pfp Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and confirming the presence of key functional groups within the Azido-PEG8-CH2CO2-PFP molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation and purity assessment of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework, while ¹⁹F NMR can be used to confirm the pentafluorophenyl group.

In ¹H NMR analysis, the characteristic repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG8 spacer typically appear as a complex multiplet in the range of 3.5-3.8 ppm. The protons of the methylene (B1212753) group adjacent to the azide (B81097) function (N₃-CH₂) and the methylene group in the carboxymethyl moiety (-CH₂-CO₂-) would exhibit distinct chemical shifts, confirming the successful synthesis of the linker's core structure. The absence of impurity signals is a key indicator of the compound's purity, which is often reported to be 95% or higher. axispharm.com Commercial suppliers frequently provide NMR data as part of their quality control process. broadpharm.comguidechem.comlookchem.com

| NMR Data for Structural Confirmation of this compound | |

| Technique | Purpose |

| ¹H NMR | Confirms the presence and arrangement of protons in the PEG backbone, the methylene groups adjacent to the azide, and the carboxymethyl group. Used to assess overall structural integrity and purity. |

| ¹³C NMR | Provides information on the carbon skeleton, verifying the number and type of carbon environments, including the carbonyl carbon of the ester and the carbons of the PEG chain. researchgate.net |

| ¹⁹F NMR | Specifically confirms the presence of the pentafluorophenyl (PFP) ester group, a key reactive moiety of the molecule. |

Mass Spectrometry (MS) is a critical technique for verifying the molecular identity of this compound by providing an accurate measurement of its molecular weight. The expected monoisotopic mass of the compound is approximately 619.22 g/mol , corresponding to its molecular formula, C₂₄H₃₄F₅N₃O₁₀. broadpharm.comguidechem.com

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like Time-of-Flight (TOF), are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it combines the separation capabilities of HPLC with the detection and identification power of MS. amadischem.com This dual analysis allows for the simultaneous assessment of purity and molecular weight confirmation of the main product peak.

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₂₄H₃₄F₅N₃O₁₀ broadpharm.comguidechem.com |

| Average Molecular Weight | 619.53 g/mol guidechem.commedchemexpress.com |

| Monoisotopic Mass | 619.21643510 g/mol guidechem.com |

| Common Ionization Techniques | Electrospray Ionization (ESI), Liquid Chromatography-Mass Spectrometry (LC-MS) amadischem.com |

| Primary Application | Confirmation of molecular weight and identification of the synthesized product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for assessing the purity of this compound and for purifying it from reaction mixtures. Different chromatographic methods are applied based on the properties of the molecule and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for its preparative purification. lookchem.comamadischem.com Using a reversed-phase column (such as a C18), the compound is separated from starting materials, reagents, and any side products. unistra.fr A gradient elution system, typically involving water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA), is often used.

The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity levels are typically expected to be ≥95%. axispharm.com

| Typical HPLC Parameters for Analysis | |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 or similar hydrophobic material |

| Mobile Phase | A gradient of aqueous solvent (e.g., water with 0.1% TFA) and organic solvent (e.g., acetonitrile with 0.1% TFA) |

| Detector | UV-Vis (detecting the PFP group) or Evaporative Light Scattering Detector (ELSD) |

| Application | Purity assessment and preparative purification. |